An In-depth Technical Guide to the Chemical Properties of Proguanil Hydrochloride
An In-depth Technical Guide to the Chemical Properties of Proguanil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride, commonly known as Proguanil Hydrochloride. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.
Chemical and Physical Properties
Proguanil hydrochloride is a synthetic biguanide derivative of pyrimidine used as a prophylactic antimalarial drug.[1][2] It is a white, crystalline powder that is odorless and has a bitter taste.[3]
The following table summarizes the key chemical and physical properties of Proguanil Hydrochloride.
| Property | Value | Reference(s) |
| IUPAC Name | (1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | [2][4] |
| Synonyms | Proguanil HCl, Chlorguanide Hydrochloride, Paludrine | [2][5] |
| CAS Number | 637-32-1 | [2][4][6] |
| Molecular Formula | C₁₁H₁₇Cl₂N₅ | [2][4] |
| Molecular Weight | 290.19 g/mol | [2][3] |
| Melting Point | 249-251 °C | [5] |
| Boiling Point | 402.7 °C at 760 mmHg | [5] |
| Solubility | Soluble in ethanol (95%); slightly soluble in water; practically insoluble in chloroform and ether. | [3] |
| Appearance | White, crystalline powder | [3] |
Mechanism of Action: A Prodrug Approach to Malaria Prophylaxis
Proguanil is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active form.[7] The primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway of malaria parasites.[8]
The metabolic activation of proguanil to its active metabolite, cycloguanil, is carried out by cytochrome P450 enzymes in the liver, primarily CYP2C19.[7][9] Cycloguanil then selectively inhibits the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) of the Plasmodium parasite.[2] This inhibition blocks the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication, ultimately leading to the parasite's death.[1]
The following diagram illustrates the metabolic activation and mechanism of action of Proguanil.
Caption: Metabolic activation of Proguanil and inhibition of the parasite's DHFR enzyme.
Experimental Protocols
This section details common experimental protocols for the synthesis and analysis of Proguanil Hydrochloride.
Synthesis of Proguanil Hydrochloride
A common method for the synthesis of Proguanil hydrochloride involves the reaction of p-chlorophenyl cyanoguanidine with isopropylamine in the presence of a metal salt catalyst.[10][11]
Materials:
-
p-chlorophenyl cyanoguanidine
-
Isopropylamine
-
Copper sulfate pentahydrate
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure: [10]
-
Stir a mixture of p-chlorophenyl cyanoguanidine in ethanol and water at 25-35°C.
-
Add copper sulfate pentahydrate to the stirring solution.
-
Add isopropylamine to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, add water to the reaction mixture.
-
Add aqueous HCl solution to precipitate the proguanil complex.
-
Filter the complex and wash with water.
-
Suspend the complex in water and pass hydrogen sulfide gas to precipitate copper sulfide.
-
Filter the copper sulfide and wash with hot water.
-
Cool the filtrate and add aqueous sodium hydroxide solution to precipitate the proguanil base.
-
Filter the solid product, dry it, and then convert it to the hydrochloride salt by treatment with HCl.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the identification and quantification of Proguanil Hydrochloride in pharmaceutical dosage forms.[12][13][14]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm)
Chromatographic Conditions: [14]
-
Mobile Phase: A mixture of a buffer (e.g., 4.0 g of Hexane-1-sulphonic acid, sodium salt in a mixture of 790 mL water and 10 mL glacial acetic acid) and methanol in a ratio of 45:55 (v/v).[12]
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 254 nm[14]
-
Injection Volume: 20 µL
-
Run Time: 30 min
Standard Solution Preparation:
-
Accurately weigh 10 mg of Proguanil hydrochloride reference standard.
-
Dissolve in 70 mL of the mobile phase in a 100 mL volumetric flask.
-
Sonicate for 15 minutes.
-
Dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL.
Sample Preparation (from tablets):
-
Weigh and finely powder twenty tablets.
-
Take an amount of powder equivalent to 10 mg of Proguanil hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add 70 mL of the mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature.
-
Make up the volume with the mobile phase and mix.
-
Filter the solution through a 0.45 µm filter.
The following diagram outlines the general workflow for the RP-HPLC analysis of Proguanil Hydrochloride.
Caption: General workflow for the quantitative analysis of Proguanil HCl by RP-HPLC.
This guide provides foundational technical information on 1-carbamimidoyl-2-cyclohexylguanidine hydrochloride. For further details on specific applications, safety, and handling, consulting the primary literature and safety data sheets is recommended.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proguanil Hydrochloride IP - High Purity Bulk API at Best Prices [palampharma.com]
- 4. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. CAS RN 637-32-1 | Fisher Scientific [fishersci.com]
- 7. What is Proguanil Hydrochloride used for? [synapse.patsnap.com]
- 8. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 9. PROGUANIL HYDROCHLORIDE | 537-21-3 [chemicalbook.com]
- 10. WO2009113092A2 - Process for preparation of proguanil hydrochloride - Google Patents [patents.google.com]
- 11. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pharmahealthsciences.net [pharmahealthsciences.net]
- 14. researchgate.net [researchgate.net]
